molecular formula C27H31N2O+ B15279323 3,6-Bis(diethylamino)-9-phenylxanthylium

3,6-Bis(diethylamino)-9-phenylxanthylium

Cat. No.: B15279323
M. Wt: 399.5 g/mol
InChI Key: WVFYDIFPHMRWAL-UHFFFAOYSA-N
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Description

3,6-Bis(diethylamino)-9-phenylxanthylium is a synthetic organic compound known for its vibrant fluorescence properties. It belongs to the family of xanthene dyes, which are widely used in various scientific and industrial applications due to their excellent photophysical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(diethylamino)-9-phenylxanthylium typically involves the condensation of phthalic anhydride with diethylamine and phenylamine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(diethylamino)-9-phenylxanthylium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, each with unique photophysical properties .

Scientific Research Applications

3,6-Bis(diethylamino)-9-phenylxanthylium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Bis(diethylamino)-9-phenylxanthylium primarily involves its ability to absorb light and emit fluorescence. The compound’s molecular structure allows it to interact with various molecular targets, including nucleic acids and proteins, through non-covalent interactions. These interactions can lead to changes in the fluorescence properties, which are used to monitor biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(diethylamino)-9-phenylxanthylium stands out due to its unique combination of diethylamino and phenyl groups, which confer specific photophysical properties. These properties make it particularly suitable for applications requiring high fluorescence intensity and stability .

Properties

Molecular Formula

C27H31N2O+

Molecular Weight

399.5 g/mol

IUPAC Name

[6-(diethylamino)-9-phenylxanthen-3-ylidene]-diethylazanium

InChI

InChI=1S/C27H31N2O/c1-5-28(6-2)21-14-16-23-25(18-21)30-26-19-22(29(7-3)8-4)15-17-24(26)27(23)20-12-10-9-11-13-20/h9-19H,5-8H2,1-4H3/q+1

InChI Key

WVFYDIFPHMRWAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4

Origin of Product

United States

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